2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Overview
Description
The compound 2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic molecule that has gained attention due to its potential applications in various scientific fields. This compound features a unique structure that incorporates a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a phenyl group, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol typically involves several key steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: : The piperazine moiety can be incorporated via nucleophilic substitution reactions.
Attachment of the Phenyl Group: : The phenyl group is often introduced through palladium-catalyzed cross-coupling reactions.
Final Assembly: : The final compound is assembled by linking the ethanol chain to the piperazine ring through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing the synthetic routes to enhance yield and reduce costs. This could include:
Using high-throughput screening methods to identify efficient catalysts.
Implementing continuous flow chemistry techniques to streamline the reaction process.
Utilizing automated synthesis robots for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, leading to the formation of quinone-like structures.
Reduction: : Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially altering its electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the phenyl and pyrazolo[3,4-d]pyrimidine rings to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents, organolithium reagents.
Major Products
The products formed depend on the specific reactions undertaken, but can include various functionalized derivatives with altered electronic and steric properties.
Scientific Research Applications
2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has diverse applications:
Chemistry: : Used as a ligand in coordination chemistry and catalysis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored as a candidate for drug development, particularly in oncology and neuropharmacology.
Industry: : Employed in the development of advanced materials, such as conductive polymers or photoactive compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may:
Interact with Molecular Targets: : Such as enzymes, receptors, or DNA.
Modulate Pathways: : Involved in cell signaling, metabolic processes, or gene expression.
Comparison with Similar Compounds
2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol stands out due to its unique combination of structural features. Similar compounds include:
2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol: : Lacks the p-tolylamino group.
2-(4-(4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol: : Lacks the phenyl group.
In comparison, the presence of both the p-tolylamino and phenyl groups in the compound of interest provides unique electronic and steric properties that can enhance its effectiveness in various applications.
Properties
IUPAC Name |
2-[4-[4-(4-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-7-9-19(10-8-18)26-22-21-17-25-31(20-5-3-2-4-6-20)23(21)28-24(27-22)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKJJRBRFQYBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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